molecular formula C23H19FN2O3S2 B3059091 N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941987-61-7

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B3059091
CAS No.: 941987-61-7
M. Wt: 454.5 g/mol
InChI Key: JHOOJQVNMBNNOG-UHFFFAOYSA-N
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Description

N-[3-(1,3-Benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide is a synthetic organic compound with the CAS Registry Number 941987-61-7 . It has a molecular formula of C 23 H 19 FN 2 O 3 S 2 and a molecular weight of 454.54 g/mol . This compound is part of the benzothiazole chemical class, a framework of significant interest in medicinal and industrial research due to its diverse pharmacological potential . Benzothiazole derivatives, in general, have been studied extensively as key scaffolds in the development of therapeutic agents and are frequently investigated for their activity in various biological assays . Researchers can acquire this compound in various quantities from multiple suppliers, with purities typically at 95% and above . This product is sold for research and development use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S2/c24-17-10-12-19(13-11-17)31(28,29)14-4-9-22(27)25-18-6-3-5-16(15-18)23-26-20-7-1-2-8-21(20)30-23/h1-3,5-8,10-13,15H,4,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOOJQVNMBNNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157495
Record name N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941987-61-7
Record name N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=941987-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(2-Benzothiazolyl)phenyl]-4-[(4-fluorophenyl)sulfonyl]butanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide involves multiple steps. One common synthetic route includes the reaction of substituted 2-amino benzothiazole with 2-amino-5-[(E)-phenyl diazenyl] benzoyl chloride or 2-phenyl-4H benzo[d][1,3]oxazin-4-one . These reactions typically require specific conditions such as the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . Industrial production methods may involve similar synthetic pathways but are optimized for higher yields and cost-effectiveness.

Chemical Reactions Analysis

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole moiety, using reagents like sodium hydride or potassium tert-butoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with protein-protein interactions. The exact pathways and molecular targets can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Triazole-Benzothiazole Derivatives (Patel et al.)
  • Example: 3-(3-Pyridyl)-5-(4-substituted phenyl)-4-[N-(substituted 1,3-benzothiazol-2-yl)amino]-4H-1,2,4-triazole derivatives.
  • Key Differences :
    • Core structure includes a triazole ring instead of a butanamide linker.
    • Substitutions on benzothiazole (e.g., 6-fluoro, 6-methyl) correlate with enhanced Gram-positive antibacterial activity .
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide
  • CAS No.: 756867-67-1
  • Structure : Features a benzothiazole-sulfanyl group (C14H13N3OS3) instead of a fluorobenzenesulfonyl unit.
  • Key Differences :
    • Sulfanyl (S–) vs. sulfonyl (SO₂–) groups alter electronic properties and hydrogen-bonding capacity.
    • Molecular weight: 359.5 g/mol vs. ~443.5 g/mol (estimated for the target compound).
  • Comparison :
    • The sulfonyl group in the target compound may enhance stability and solubility compared to sulfanyl derivatives .
3-(Azepan-1-ylsulfonyl)-N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methylbenzamide
  • CAS No.: 941000-13-1
  • Structure : Contains a benzamide core with an azepane-sulfonyl substituent (C27H27N3O3S2).
  • Key Differences: Benzamide vs. butanamide linker.
  • Comparison :
    • The butanamide chain in the target compound may offer greater conformational flexibility for target engagement .

Physicochemical and Spectral Properties

Infrared Spectroscopy (IR)
  • Target Compound (Predicted) :
    • C=O stretch (amide): ~1660–1680 cm⁻¹.
    • S=O stretch (sulfonyl): ~1240–1255 cm⁻¹.
  • Triazole-Benzothiazoles :
    • C=S stretch: ~1243–1258 cm⁻¹ (absent in sulfonyl analogs).
    • NH stretches: ~3150–3414 cm⁻¹ (similar to amide NH in target compound).
Molecular Weight and Solubility
Compound Molecular Formula Molecular Weight (g/mol) Predicted LogP
Target Compound C23H18FN3O3S2 443.5 ~3.2
4-(Benzothiazol-2-ylsulfanyl) C14H13N3OS3 359.5 ~2.8
Triazole-Benzothiazole C20H15FN6S 390.4 ~2.5

Biological Activity

N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and comparative efficacy against other compounds.

Chemical Structure

The compound features a benzothiazole moiety linked to a phenyl group and a sulfonamide functional group. Its structure can be represented as follows:

N 3 1 3 benzothiazol 2 yl phenyl 4 4 fluorobenzenesulfonyl butanamide\text{N 3 1 3 benzothiazol 2 yl phenyl 4 4 fluorobenzenesulfonyl butanamide}

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer proliferation and inflammatory responses. The benzothiazole ring is known for its ability to modulate various signaling pathways, which can lead to:

  • Inhibition of Tumor Growth : Studies have shown that benzothiazole derivatives can inhibit the proliferation of cancer cell lines, such as A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer) cells. The compound has been observed to induce apoptosis and arrest the cell cycle at specific phases, leading to reduced tumor growth rates .
  • Anti-inflammatory Effects : The compound also exhibits anti-inflammatory properties by decreasing levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models. This suggests potential therapeutic applications in inflammatory diseases .

Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
A4311.5Apoptosis induction, cell cycle arrest
A5492.0Apoptosis induction, inhibition of migration
H12992.5Inhibition of proliferation

Anti-inflammatory Activity

The compound demonstrated significant reductions in inflammatory markers in RAW264.7 macrophages:

CytokineBaseline Level (pg/mL)Post-Treatment Level (pg/mL)
IL-6300150
TNF-α250100

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzothiazole core can significantly influence biological activity:

  • Fluorination : The presence of fluorine in the sulfonyl group enhances the compound's lipophilicity, potentially improving cellular uptake and bioavailability.
  • Substitution Patterns : Variations in substituents on the phenyl ring affect binding affinity to target proteins involved in cancer progression and inflammation.

Case Studies

  • Case Study on Anti-tumor Activity : In a recent study, this compound was tested alongside other benzothiazole derivatives. It was found to be one of the most potent inhibitors against A431 and A549 cell lines, with IC50 values significantly lower than those of structurally similar compounds .
  • Inflammation Model : In vivo studies using murine models of inflammation showed that treatment with the compound led to a marked reduction in paw swelling and histological signs of inflammation when compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(1,3-benzothiazol-2-yl)phenyl]-4-(4-fluorobenzenesulfonyl)butanamide

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